molecular formula C12H14N2 B1200515 Detomidine CAS No. 76631-46-4

Detomidine

Katalognummer B1200515
CAS-Nummer: 76631-46-4
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: RHDJRPPFURBGLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Detomidine is an imidazole derivative and α2-adrenergic agonist . It is primarily used as a large animal sedative, especially in horses . It is usually available as the salt detomidine hydrochloride . It is a prescription medication available to veterinarians sold under various trade names .


Molecular Structure Analysis

Detomidine has a molecular formula of C12H14N2 . Its molecular weight is 186.253 Da . The structure of Detomidine includes an imidazole ring, which is attached to a 2,3-dimethylbenzyl group .


Physical And Chemical Properties Analysis

Detomidine is a white, crystalline, water-soluble substance . It has a molecular weight of 222.7 . The physical state of Detomidine is solid .

Wissenschaftliche Forschungsanwendungen

Sedation and Anesthesia

Dexmedetomidine is a highly selective α2-adrenoceptor agonist with sedative, anxiolytic, analgesic, and sympatholytic properties . It induces a unique sedative response that allows an easy transition from sleep to wakefulness, enabling a patient to be cooperative and communicative when stimulated .

Analgesia

Dexmedetomidine has been utilized to prolong local anesthetic actions and enhance effects in peripheral nerve blocks . It has shown beneficial effects as an adjuvant to enhance analgesia, regulate hemodynamic response to intubation, and decrease opioid-associated adverse events .

Anti-Inflammation

Dexmedetomidine functions by stimulating pre- and post-synaptic α2-adrenoreceptors within the central nervous system, leading to a reduction of norepinephrine secretion and causing a sympatholytic effect, in addition to its anti-inflammation effects .

Neuroprotection

Dexmedetomidine has been shown to ameliorate the neurological outcomes associated with various brain and spinal cord injuries . It has been linked with the modulation of neuroinflammation, apoptosis, oxidative stress, and synaptic plasticity via the α2-adrenergic receptor .

Cardioprotection

Dexmedetomidine is not only a sedative drug used during mechanical ventilation in the intensive care unit but also a cardio-protective drug against ischemia–reperfusion injury (IRI) .

Recovery from Surgery

Dexmedetomidine has been reported to present a significant number of benefits including safe sedation for various surgical interventions, improvement of intraoperative and postoperative analgesia, and reduction of postoperative nausea and vomiting and postoperative shivering incidence .

These are just a few of the many potential applications of Dexmedetomidine in scientific research and clinical practice. It’s important to note that while the clinical application of Dexmedetomidine is promising, it is still limited and further research is required to enhance understanding of its pharmacological properties, patient selection, dosage, and adverse effects .

Safety and Hazards

Detomidine is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental inhalation or contact with skin or eyes, appropriate first aid measures should be taken .

Eigenschaften

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDJRPPFURBGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90038-01-0 (monohydrochloride)
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00227457
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Detomidine

CAS RN

76631-46-4
Record name Detomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76631-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Detomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076631464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Detomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N8K34P2XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Detomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Detomidine
Reactant of Route 2
Reactant of Route 2
Detomidine
Reactant of Route 3
Reactant of Route 3
Detomidine
Reactant of Route 4
Reactant of Route 4
Detomidine
Reactant of Route 5
Detomidine
Reactant of Route 6
Detomidine

Q & A

Q1: What is the primary mechanism of action of Detomidine?

A1: Detomidine exerts its primary effects by acting as a potent and selective agonist at α2-adrenoreceptors, both centrally and peripherally. [] This action leads to a decrease in the release and turnover of neurotransmitters like noradrenaline, dopamine, and serotonin in the CNS. []

Q2: How does Detomidine's agonism at α2-adrenoreceptors translate to its observed clinical effects?

A2: Stimulation of α2-adrenoreceptors by Detomidine initiates a cascade of downstream effects, including:

  • Sedation and Analgesia: Primarily mediated by central α2-adrenoreceptors. [, ]
  • Hypotension and Bradycardia: Primarily mediated by peripheral α2-adrenoreceptors located in the vasculature and heart. [, , ]
  • Muscle Relaxation: Mediated by both central and peripheral α2-adrenoreceptor activation. [, ]
  • Hyperglycemia: Resulting from Detomidine-induced inhibition of insulin secretion. []

Q3: Can the effects of Detomidine be reversed?

A3: Yes, the pharmacological effects of Detomidine can be effectively reversed by selective α2-adrenoreceptor antagonists, such as Atipamezole and Yohimbine. [, , ] These antagonists compete with Detomidine for binding at the α2-adrenoreceptors, effectively blocking its effects. [, , ]

Q4: What is the molecular formula and weight of Detomidine?

A5: The molecular formula of Detomidine hydrochloride is C12H16N2 • HCl, and its molecular weight is 224.7 g/mol. []

Q5: Is there any information available about the spectroscopic data of Detomidine?

A6: While the provided research papers don't delve into detailed spectroscopic analysis, methods like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to quantify Detomidine and its metabolites in various biological matrices. [, ]

Q6: How is Detomidine metabolized in horses?

A7: Detomidine undergoes rapid hepatic metabolism in horses, primarily through oxidation at the aromatic methyl group. [] The main metabolites identified are 3-hydroxy-Detomidine (OH-Detomidine) and Detomidine 3-carboxylic acid (COOH-Detomidine). []

Q7: What factors can influence the pharmacokinetics of Detomidine?

A7: Various factors can influence the pharmacokinetics of Detomidine, including:

  • Species: Different species exhibit variations in Detomidine metabolism and elimination. [, ]
  • Route of Administration: IV administration results in faster absorption and higher peak plasma concentrations compared to IM administration. [, ]
  • Co-administration of Other Drugs: Co-administration of certain drugs can alter the absorption, distribution, metabolism, and excretion of Detomidine. [, ]

Q8: What in vivo models have been used to study the effects of Detomidine?

A8: Researchers have utilized various animal models, particularly horses, to investigate the effects of Detomidine. These studies have explored its:

  • Sedative and Analgesic Effects: Evaluated in horses undergoing various procedures, including standing sedation and arthrocentesis. [, ]
  • Cardiovascular Effects: Assessed in horses using measurements like heart rate, blood pressure, and cardiac output. [, , , ]
  • Endocrine Effects: Investigated by measuring blood glucose and cortisol levels in response to Detomidine administration. [, ]
  • Interaction with Other Anesthetics: Studied by evaluating the anesthetic-sparing effects of Detomidine in combination with isoflurane and sevoflurane. [, ]

Q9: How effective is Detomidine in providing analgesia during equine colic?

A11: Clinical trials have demonstrated that Detomidine provides effective analgesia in horses with colic, surpassing the analgesic effects of Butorphanol and Flunixin Meglumine. [] The subjective evaluation of Detomidine's analgesic effects by investigators was also significantly better than Butorphanol. []

Q10: What are the potential adverse effects of Detomidine in horses?

A10: While generally safe when used appropriately, Detomidine can induce certain adverse effects in horses, including:

  • Cardiovascular Depression: Manifesting as bradycardia, atrioventricular block, and hypotension. [, ]
  • Respiratory Depression: Characterized by a decrease in respiratory rate. [, ]
  • Hyperglycemia: Resulting from Detomidine's inhibitory effect on insulin secretion. []
  • Diuresis: Detomidine can increase urine production in horses. []
  • Ataxia: Loss of coordination, particularly at higher doses. []

Q11: What measures can be taken to mitigate the potential adverse effects of Detomidine?

A13: Careful dose selection, monitoring of vital signs (heart rate, respiratory rate, blood pressure), and the availability of reversal agents (Atipamezole, Yohimbine) are crucial for minimizing the risk of adverse effects. [, , , ]

Q12: Are there any long-term effects of Detomidine use in horses?

A12: The research provided focuses primarily on the short-term effects of Detomidine. Further investigations are required to comprehensively assess its long-term effects in horses.

Q13: What analytical methods are employed for the detection and quantification of Detomidine and its metabolites?

A15: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard analytical technique for accurately quantifying Detomidine and its metabolites in biological samples, such as plasma and urine. [, ] This method offers high sensitivity and specificity, enabling researchers to track drug concentrations and pharmacokinetic parameters.

Q14: Are there any alternative α2-adrenoreceptor agonists available for use in horses?

A16: Yes, other α2-adrenoreceptor agonists, such as Xylazine and Medetomidine, are available for veterinary use. [, ] These drugs share a similar mechanism of action with Detomidine but exhibit variations in potency, duration of action, and potential side effects.

Q15: How does Detomidine compare to Xylazine and Medetomidine in terms of its effects in horses?

A15:

  • Potency: Medetomidine is more potent than Detomidine, while Xylazine is the least potent among these three α2-agonists. [, , ]
  • Duration of Action: Detomidine generally has a longer duration of action than Xylazine. [, ] Medetomidine's duration of action can vary depending on the dose and route of administration. []
  • Cardiovascular Effects: All three drugs can cause bradycardia and hypotension. Detomidine's cardiovascular effects tend to be less pronounced and prolonged compared to Xylazine. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.